2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Reactants: 2-chlorophenylthiazole, sodium sulfide
Conditions: Reflux in ethanol
Product: 2-[(2-chlorophenyl)sulfanyl]thiazole
Step 3: Acetylation
Reactants: 2-[(2-chlorophenyl)sulfanyl]thiazole, acetic anhydride
Conditions: Reflux in acetic acid
Product: 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Mechanism of Action
Target of Action
The compound “2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” could potentially interact with various biological targets due to its structural features. For instance, thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities .
Mode of Action
The interaction of the compound with its targets could involve various mechanisms. For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in lipid biosynthesis, it could disrupt the integrity of bacterial cell membranes, leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if it exhibits antimicrobial activity, it could lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzyl chloride and thiourea can yield the thiazole ring, which is then further functionalized.
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Step 1: Formation of Thiazole Ring
Reactants: 2-chlorobenzyl chloride, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: 2-chlorophenylthiazole
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
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Reduction: : Reduction reactions can target the thiazole ring or the chlorinated phenyl groups.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
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Substitution: : The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Reagents: Sodium methoxide, potassium tert-butoxide
Conditions: Reflux in polar aprotic solvents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives, dechlorinated phenyl derivatives
Substitution: Methoxy-substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The presence of the thiazole ring and chlorinated phenyl groups contributes to its ability to inhibit the growth of certain bacteria and fungi.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 2-[(2-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
Compared to similar compounds, 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its chlorinated phenyl groups and the thiazole ring
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-23-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQKDWQDIKTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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